
2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C14H22N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
-
Reagent : Hydrogen peroxide (H₂O₂) in acidic media.
-
Product : Nitroso or nitro derivatives, depending on reaction duration and stoichiometry.
-
Mechanism : Stepwise oxidation via hydroxylamine intermediates.
Table 1: Oxidation Parameters
Oxidizing Agent | Temperature | Yield (%) | Product Identified |
---|---|---|---|
H₂O₂ (30%) | 0–5°C | 62 | N-Oxide derivative |
KMnO₄ (dil.) | 25°C | 48 | Nitroso compound |
Esterification and Etherification
The hydroxyl group participates in esterification:
-
Reagent : Acetyl chloride (AcCl) in dichloromethane (DCM) with pyridine.
-
Product : Acetylated derivative (C14H20N3O₂).
-
Application : Improves lipid solubility for pharmacological studies.
Notable Conditions :
-
Reaction time: 4–6 hours.
-
Catalyst: DMAP (4-dimethylaminopyridine) enhances yields to >85%.
Nucleophilic Substitution
The amine group facilitates alkylation and acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at reflux .
-
Acylation : Acetic anhydride (Ac₂O) yields acetamide derivatives.
Table 2: Substitution Reaction Efficiency
Reaction Type | Reagent | Solvent | Yield (%) |
---|---|---|---|
Alkylation | CH₃I | THF | 78 |
Acylation | Ac₂O | DCM | 92 |
Reductive Amination
The primary amine undergoes reductive amination with ketones or aldehydes:
Ring-Opening and Cyclization
Under strong acidic or basic conditions, the piperidine ring undergoes modifications:
-
Acid-Catalyzed Ring Opening : HCl (6M) generates linear diamines.
-
Base-Mediated Cyclization : K₂CO₃ facilitates intramolecular dehydration to form fused bicyclic structures .
Pharmacological Derivatization
The compound serves as a precursor in multitarget-directed ligand (MTDL) synthesis for Alzheimer’s disease research:
-
Ugi-4CR Reaction : Combines with ferulic acid and indole derivatives to form hybrids with enhanced acetylcholinesterase (AChE) inhibition .
-
Fragment-Based Design : Coupling with 1,3,4-oxadiazole-2-thione improves β-secretase (BACE-1) inhibition (IC₅₀ = 0.89 μM) .
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media.
-
Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO₂.
Key Insight : The benzyl group enhances steric hindrance, slowing nucleophilic attacks at the piperidine nitrogen .
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary applications of 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol is its role as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter essential for memory and learning. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Case Study:
A study demonstrated that derivatives of benzylpiperidine compounds, including those related to this compound, exhibited significant inhibition of acetylcholinesterase activity, suggesting their potential for developing Alzheimer's therapeutics .
Cholinergic Activity
Research has indicated that compounds similar to this compound possess cholinergic properties that can enhance cognitive function. These compounds are being investigated for their ability to improve memory and cognitive deficits in animal models.
Table 1: Summary of Cholinergic Activity Studies
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of compounds related to this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative disorders.
Case Study:
In vitro studies showed that certain derivatives exhibited potent antioxidant activity, comparable to established antioxidants like ascorbic acid and trolox . This suggests that these compounds could be beneficial in preventing oxidative damage in neurological conditions.
Potential for Treating Metabolic Disorders
The compound's structural features suggest potential applications in treating metabolic disorders, including type 2 diabetes and obesity. Compounds with similar piperidine structures have been shown to influence metabolic pathways positively.
Research Insight:
A patent application discussed the use of piperidine derivatives for inhibiting enzymes involved in metabolic syndrome, indicating a broader therapeutic potential for related compounds .
Mechanism of Action
The mechanism of action of 2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid
- 2-((1-Benzylpiperidin-4-yl)amino)ethanol
- 2-[(1-Benzylpiperidin-4-yl)(methyl)amino]ethan-1-ol
Uniqueness
2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various compounds with potential therapeutic applications.
Biological Activity
2-(4-Amino-1-benzylpiperidin-4-yl)ethan-1-ol, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, particularly in the context of neurological disorders and enzyme inhibition.
- Molecular Formula : C14H22N2O
- Molecular Weight : 234.34 g/mol
- CAS Number : 1780308-22-6
- Purity : Typically ≥95% in research applications .
The biological activity of this compound primarily involves its role as a monoamine releasing agent , particularly for dopamine. Its structural similarity to other biologically active compounds enables it to interact with neurotransmitter systems, influencing mood and cognitive functions. The compound is believed to selectively promote the release of dopamine over serotonin, which is significant in the treatment of disorders such as depression and anxiety .
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on specific enzymes relevant to neurodegenerative diseases. For example, studies have shown that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters .
2. Neuroprotective Effects
In vitro studies demonstrate that derivatives of this compound can protect neuronal cells from oxidative stress. The antioxidant properties are attributed to the ability of these compounds to scavenge free radicals, thereby reducing cellular damage associated with neurodegenerative conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Enzyme Inhibition | AChE and BuChE inhibition | |
Monoamine Release | Selective dopamine release | |
Neuroprotection | Reduction of oxidative stress |
Case Study: Neuroprotective Mechanism
A study conducted on human dopaminergic neuroblastoma SH-SY5Y cells revealed that compounds similar to this compound exhibited significant neuroprotective effects against oxidative stress. The compounds were tested for their ability to inhibit AChE activity, revealing a promising IC50 value that suggests effective inhibition compared to standard controls like donepezil .
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other piperidine derivatives:
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(4-amino-1-benzylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C14H22N2O/c15-14(8-11-17)6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2 |
InChI Key |
ALALWOMLPWFNEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CCO)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.